molecular formula C7H3ClF3NO2 B3024581 3-Chloro-5-nitrobenzotrifluoride CAS No. 401-93-4

3-Chloro-5-nitrobenzotrifluoride

Cat. No. B3024581
CAS RN: 401-93-4
M. Wt: 225.55 g/mol
InChI Key: ZQXCQTAELHSNAT-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3NO2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of 3-Chloro-5-nitrobenzotrifluoride can be achieved through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process involves treating the compound with molecular chlorine in the presence of a catalyst comprising a metal salt and a sulfur compound .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitrobenzotrifluoride is represented by the InChI code: 1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H . This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the compound.


Chemical Reactions Analysis

The primary chemical reaction involving 3-Chloro-5-nitrobenzotrifluoride is its synthesis through the nitration of 3-fluorobenzotrifluoride . The reaction is highly exothermic and requires careful control to prevent the formation of undesirable byproducts .


Physical And Chemical Properties Analysis

3-Chloro-5-nitrobenzotrifluoride has a molecular weight of 225.55 and a density of 1.503g/cm³ . It has a boiling point of 206-208°C and a flash point of 123.5°C . The compound is in liquid form at ambient temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-5-nitrobenzotrifluoride:

Pharmaceutical Intermediates

3-Chloro-5-nitrobenzotrifluoride is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways. Researchers have utilized it in the development of anti-inflammatory and anti-cancer agents, leveraging its ability to introduce trifluoromethyl groups into complex molecules .

Agricultural Chemicals

In the field of agrochemistry, 3-Chloro-5-nitrobenzotrifluoride serves as a precursor for the synthesis of herbicides and pesticides. Its chemical properties enable the creation of compounds that are effective in controlling a wide range of pests and weeds, contributing to increased agricultural productivity and sustainability .

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance properties such as thermal stability, chemical resistance, and mechanical strength. These materials find applications in various industries, including automotive and aerospace .

Dye and Pigment Manufacturing

3-Chloro-5-nitrobenzotrifluoride is used in the synthesis of dyes and pigments. Its ability to introduce nitro and chloro groups into aromatic rings makes it valuable for producing colorants with specific properties, such as high color fastness and resistance to fading. These dyes are used in textiles, plastics, and inks .

Analytical Chemistry

In analytical chemistry, 3-Chloro-5-nitrobenzotrifluoride is employed as a reagent for various analytical techniques. It can be used in the derivatization of compounds to improve their detection and quantification in complex mixtures. This application is crucial in environmental monitoring, food safety, and pharmaceutical quality control .

Organic Synthesis

The compound is a versatile reagent in organic synthesis, facilitating the introduction of trifluoromethyl groups into target molecules. This modification can significantly alter the physical and chemical properties of the resulting compounds, making them more suitable for specific applications. Researchers use it to synthesize novel compounds with potential applications in medicine, agriculture, and materials science .

Environmental Science

In environmental science, 3-Chloro-5-nitrobenzotrifluoride is studied for its environmental impact and degradation pathways. Understanding how this compound behaves in the environment helps in assessing its potential risks and developing strategies for its safe use and disposal. Research in this area contributes to the development of environmentally friendly practices and regulations .

Chemical Engineering

Chemical engineers utilize 3-Chloro-5-nitrobenzotrifluoride in the design and optimization of chemical processes. Its properties are leveraged to improve reaction efficiencies, selectivities, and yields in industrial-scale syntheses. This application is essential for the production of high-value chemicals and materials .

Sigma-Aldrich

Safety and Hazards

3-Chloro-5-nitrobenzotrifluoride is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding inhalation, skin contact, and eye contact, and using the compound only in well-ventilated areas .

Future Directions

The future directions for 3-Chloro-5-nitrobenzotrifluoride could involve its use in the synthesis of new active pharmaceutical ingredients . Its high reactivity and the ability to introduce both nitro and trifluoromethyl groups into a molecule make it a valuable intermediate in organic synthesis .

properties

IUPAC Name

1-chloro-3-nitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXCQTAELHSNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988551
Record name 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitrobenzotrifluoride

CAS RN

68849-24-1
Record name 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

56.7 ml of 96% sulphuric acid are added dropwise over 30 min to a brown solution of 90 g (374 mmol) of 4-amino-3-chloro-5-nitro-benzotrifluoride (Maybridge; Tintagel/England) in 500 ml of ethanol (exothermic). After heating to 75° C., 64.53 g (935 mmol) of sodium nitrite are added in portions over 1 h (gas evolution). Stirring is effected for 2.5 h at 75° C., followed by cooling to RT. The reaction mixture is poured onto 1.5 l of ice water and extracted 4 times with diethylether. Washing of the organic phase with 0.1 N HCl, sat. NaHCO3 solution and brine, drying (Na2SO4) and concentrating by evaporation yield a brown oil. Column chromatography (SiO2; hexane) yields 5-chloro-3-trifluoromethyl-nitrobenzene as an oil; 1H-NMR (DMSO-d6) δ8.62 (m, 1 H), 8.46 (m, 2H).
Quantity
56.7 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(see also: EP 0 516 297 A1) 56.7 ml of 96% sulfuric acid are added dropwise over a period of 30 minutes to a brown solution of 90 g (374 mmol) of 4-amino-3-chloro-5-nitro-benzotrifluoride (Maybridge; Tintagel/England) in 500 ml of ethanol (exothermic). After heating to 75° C., 64.53 g (935 mmol) of sodium nitrite are added in portions over a period of one hour (evolution of gas). The mixture is stirred for 2.5 hours at 75° C. and then cooled to room temperature. The reaction mixture is poured onto 1.5 liters of ice-water and extracted four times with ether. Washing the organic phases with 0.1 N HCl, saturated NaHCO3solution and brine, drying (Na2SO4) and concentration by evaporation yield a brown oil. Column chromatography (SiO2; hexane) yields the title compound in the form of an oil: 1H-NMR (DMSO-d6) 8.62 (m, 1H), 8.46 (m, 2H), MS 225 (M)+, 179 (M—NO2)+.
[Compound]
Name
297 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.7 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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